Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 6-oxo-pyrazolo[1,5-a]pyridine-7-carboxylate, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer and enzymatic inhibitory activities.
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound is structurally similar and has applications in medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its role as an enzymatic inhibitor and its implications in cancer therapy.
Chemical Structure and Synthesis
This compound features a hydroxypyrazole moiety that is known for its diverse pharmacological properties. The synthesis of this compound typically involves the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole derivatives, leading to a variety of substituted pyrazolo derivatives with potential biological activities .
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular proliferation and survival. Notably, it has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to pro-apoptotic effects in cancer cells while exhibiting low cytotoxicity towards non-cancerous cells .
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity across various cancer cell lines. The compound has shown:
- EC50 Values : Potent pro-apoptotic properties with an EC50 of approximately 20.2 nM in acute myeloid leukemia (AML) cells .
- Differentiation Induction : It promotes myeloid differentiation in AML cell lines at low nanomolar concentrations .
- Selective Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Enzymatic Inhibition
The compound functions as an effective inhibitor of hDHODH, which is vital for the de novo synthesis of pyrimidines. This inhibition not only disrupts nucleotide synthesis but also affects cellular metabolism and proliferation pathways critical in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of this compound:
- Study on AML : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in AML cells through hDHODH inhibition, demonstrating its potential as a targeted therapy for this malignancy .
- Cytotoxicity Assessment : In vitro assays indicated that the compound significantly inhibited cell proliferation in various cancer cell lines while maintaining low toxicity levels against healthy cells .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZFQSGBZVLZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=NN21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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